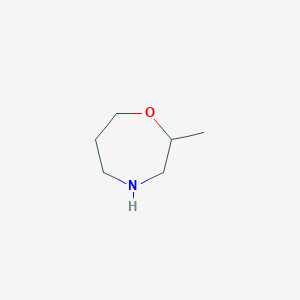

2-Methyl-1,4-oxazepane

Description

Contextual Significance of Seven-Membered Ring Systems in Organic Chemistry

Seven-membered heterocyclic rings are a noteworthy structural motif in organic synthesis and medicinal chemistry. thieme-connect.com Their presence is widespread in a variety of natural products and pharmacologically active molecules. sioc-journal.cnacs.org Unlike their five- and six-membered counterparts, the synthesis of seven-membered rings presents considerable challenges to chemists. sioc-journal.cn These challenges arise from factors such as torsional strains and unfavorable transannular interactions in the transition states of cyclization reactions. rsc.org

Despite these synthetic hurdles, the development of efficient strategies for their construction is highly desirable. sioc-journal.cn A variety of methods exist, with the choice depending on factors like the type and number of heteroatoms, the desired substituents, and the degree of unsaturation in the ring. thieme-connect.com Modern strategies to overcome the synthetic difficulties include radical-based reactions, N-Heterocyclic Carbene (NHC) organocatalysis, and metal-induced processes. sioc-journal.cnrsc.org The unique three-dimensional conformations adopted by these larger rings make them attractive scaffolds for interacting with biological targets, particularly in the central nervous system. thieme-connect.com

Overview of 1,4-Oxazepane (B1358080) Scaffolds in Chemical Research

The 1,4-oxazepane ring system, a seven-membered heterocycle containing nitrogen and oxygen atoms at the 1 and 4 positions, is a scaffold of significant interest in chemical research, particularly in drug discovery. chemrxiv.orgacs.org These scaffolds are considered sp3-rich, meaning they have a high fraction of carbon atoms with tetrahedral geometry, which provides access to a greater area of chemical space compared to flatter, aromatic systems. chemrxiv.orgacs.org This three-dimensionality is a desirable trait for modern compound screening libraries. chemrxiv.orgacs.org

Research has focused on developing practical and scalable synthetic routes to access 1,4-oxazepane derivatives. For instance, methodologies have been developed for the synthesis of spiroacetal systems that incorporate one or two 1,4-oxazepane rings, highlighting their utility as building blocks. chemrxiv.orgacs.org The 1,4-oxazepane scaffold is a key feature in certain peripherally selective noradrenaline reuptake inhibitors, where the specific stereochemistry of the substituted ring is crucial for activity. acs.org The development of synthetic methods, such as electrochemical amino-oxygenation, provides direct routes to these and other saturated N/O-heterocycles from simple starting materials. researchgate.net The synthesis of derivatives like 1,4-oxazepan-5-ones has also been a target, pursued for their potential as inhibitors of protein-protein interactions. iyte.edu.tr

Specific Research Focus on 2-Methyl-1,4-oxazepane and its Analogues

This compound itself is primarily utilized as a chemical building block in organic synthesis. biosynth.com Its structure, featuring a methyl group at the 2-position, introduces a chiral center, making it a valuable precursor for creating more complex, stereochemically defined molecules.

Significant research has been conducted on analogues of this compound, where the core scaffold is functionalized to achieve specific biological activities. A notable example is in the field of antifungal agents. Sordaricin analogues incorporating a 6-methoxy-7-methyl-1,4-oxazepane moiety have been synthesized and evaluated as inhibitors of the fungal enzyme peptide elongation factor 2 (EF-2). nih.gov In these studies, it was discovered that the substituents on the nitrogen atom of the oxazepane ring significantly influenced the biological activity, with an N-(2-methylpropenyl) derivative showing potent in vitro antifungal activity against Candida albicans. nih.gov

Furthermore, chiral 6,7-trans-disubstituted-1,4-oxazepane cores serve as the key structural feature in a class of peripherally selective noradrenaline reuptake inhibitors. acs.org The development of a practical, multi-step synthesis that avoids chromatographic separation to produce these complex oxazepane derivatives highlights the industrial and medicinal importance of this scaffold. acs.org Other research has focused on the synthesis of specific derivatives like N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, where a key step involves a lipase-catalyzed regioselective lactamization to form the seven-membered ring. spinchem.com The hydrochloride salt form of analogues is also utilized to enhance water solubility for research applications. smolecule.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1018614-41-9 | sigmaaldrich.com |

| Molecular Formula | C₆H₁₃NO | smolecule.com |

| Molecular Weight | 115.18 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | HQKJQSCCAMQSPY-UHFFFAOYSA-N | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Table 2: Selected Research on Analogues of this compound

| Analogue/Scaffold | Research Focus | Key Finding | Source |

| 6-methoxy-7-methyl-1,4-oxazepane | Antifungal agents (Sordaricin analogues) | N-substituents on the oxazepane ring influence antifungal activity against Candida albicans. | nih.gov |

| Chiral 6,7-trans-disubstituted-1,4-oxazepane | Peripherally selective noradrenaline reuptake inhibitors | A practical, scalable synthesis was developed, underscoring its potential as a pharmaceutical scaffold. | acs.org |

| N-Boc (2R)-1,4-oxazepane-2-carboxylic acid | Synthetic methodology | A lipase-catalyzed regioselective lactamization was a key step in a seven-step synthesis. | spinchem.com |

| 1,4-Oxazepane-containing spiroacetals | Compound library development | A scalable route was established to create 3D-rich scaffolds for drug discovery. | chemrxiv.orgacs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6-5-7-3-2-4-8-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKJQSCCAMQSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018614-41-9 | |

| Record name | 2-methyl-1,4-oxazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methyl 1,4 Oxazepane and Its Analogues

Cyclization Strategies for Oxazepane Ring Formation

The direct formation of the oxazepane ring through cyclization is a primary strategy for the synthesis of 2-methyl-1,4-oxazepane and related compounds. These methods often involve the formation of a key carbon-oxygen or carbon-nitrogen bond in an intramolecular fashion.

Intramolecular Etherification Reactions

Intramolecular etherification has emerged as a powerful tool for the construction of the 1,4-oxazepane (B1358080) ring system. This approach typically involves the formation of a C-O bond through the cyclization of a suitably functionalized amino alcohol precursor.

A direct and effective method for the synthesis of 4,7-disubstituted 1,4-oxazepanes involves the Brønsted acid-catalyzed intramolecular etherification of N-tethered bis-alcohols. rsc.orgresearchgate.net This strategy relies on the generation of a benzylic carbocation intermediate under acidic conditions, which is then trapped intramolecularly by a hydroxyl group to form the seven-membered ring.

The reaction is typically carried out using a strong acid catalyst, such as sulfuric acid (H₂SO₄), in a suitable solvent like p-dioxane. A critical factor for the successful and selective formation of the desired 1,4-oxazepane is careful temperature control. The nature of the substituents on the N-tethered bis-alcohol precursor also plays a significant role in the reaction outcome. researchgate.net

| Entry | R¹ | R² | Catalyst | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 1 | H | Ph | H₂SO₄ | p-dioxane | 50 | 75 | rsc.orgresearchgate.net |

| 2 | Me | Ph | H₂SO₄ | p-dioxane | 50 | 80 | rsc.orgresearchgate.net |

| 3 | Bn | Ph | H₂SO₄ | p-dioxane | 50 | 85 | rsc.orgresearchgate.net |

| 4 | H | 4-MeO-Ph | H₂SO₄ | p-dioxane | 50 | 72 | rsc.orgresearchgate.net |

| 5 | H | 4-Cl-Ph | H₂SO₄ | p-dioxane | 50 | 78 | rsc.orgresearchgate.net |

| Table 1: Synthesis of 1,4-Oxazepanes via Brønsted Acid-Catalyzed Cyclization of N-Tethered Bis-alcohols. |

A highly efficient, one-pot synthesis of 1,4-oxazepane derivatives can be achieved through a Mannich-type three-component reaction. rsc.orgresearchgate.net This approach involves the reaction of an ethanolamine, polyformaldehyde, and an electron-rich alkene, such as N-vinylpyrrolidin-2-one, in the presence of a Brønsted acid catalyst. The reaction proceeds at room temperature and affords the desired 4,7-disubstituted 1,4-oxazepanes in moderate to good yields.

The mechanism is believed to involve the in situ formation of an N-acylimminium ion, which then undergoes an intramolecular cyclization via an etherification reaction. This methodology provides a straightforward and atom-economical route to a variety of substituted 1,4-oxazepanes. rsc.org

| Entry | Ethanolamine | Alkene | Solvent | Temp. | Yield (%) | Ref. |

| 1 | 2-aminoethanol | N-vinylpyrrolidin-2-one | ACN | RT | 65 | rsc.orgresearchgate.net |

| 2 | 2-(methylamino)ethanol | N-vinylpyrrolidin-2-one | ACN | RT | 70 | rsc.orgresearchgate.net |

| 3 | 2-(benzylamino)ethanol | N-vinylpyrrolidin-2-one | ACN | RT | 72 | rsc.orgresearchgate.net |

| 4 | 2-(phenylamino)ethanol | N-vinylpyrrolidin-2-one | ACN | RT | 60 | rsc.orgresearchgate.net |

| Table 2: Three-Component Mannich-Type Synthesis of 1,4-Oxazepanes. |

Cycloaddition and Annulation Pathways

Cycloaddition and annulation reactions represent another important class of methodologies for the construction of the oxazepane ring. These reactions involve the formation of two new bonds in a single step, often with a high degree of stereocontrol.

The reaction of imines with cyclic anhydrides, such as succinic or maleic anhydride (B1165640), provides a pathway to 1,3-oxazepine-4,7-diones through what can be classified as a [2+5] cycloaddition reaction. organic-chemistry.orgresearchgate.netlibretexts.org Cycloaddition reactions are a class of pericyclic reactions. libretexts.org While this method typically yields 1,3-oxazepine systems, it is a notable strategy for the construction of seven-membered N,O-heterocycles.

The reaction is generally carried out by refluxing the imine and the anhydride in a suitable solvent like dry benzene (B151609) or tetrahydrofuran (B95107). organic-chemistry.orglibretexts.org The reaction proceeds through a dipolar intermediate which then collapses to form the seven-membered ring. researchgate.net

| Entry | Imine Substituent (on N) | Anhydride | Solvent | Conditions | Product | Ref. |

| 1 | 4-Antipyrine | Maleic Anhydride | THF | Reflux, 14-16h | 1,3-Oxazepine derivative | organic-chemistry.org |

| 2 | 4-Antipyrine | Succinic Anhydride | THF | Reflux, 14-16h | 1,3-Oxazepine derivative | organic-chemistry.org |

| 3 | 2-hydroxy-benzylidene | Maleic Anhydride | Absolute Ethanol | Reflux, 3h | 1,3-Oxazepine derivative | researchgate.net |

| 4 | 4,4'-methylenebis(3-chloro-N-(4-halobenzylidene)aniline) | Tetrachlorophthalic Anhydride | Dry Benzene | Reflux | 1,3-Oxazepine derivative | libretexts.org |

| Table 3: Synthesis of Oxazepine Derivatives via [2+5] Cycloaddition. |

Transition metal catalysis offers powerful tools for the construction of complex heterocyclic systems. While a direct example of a Rhodium(II)-catalyzed intramolecular ring-opening reaction for the synthesis of this compound is not prominently described in the literature, analogous transformations suggest its potential. For instance, Rhodium(II)-catalyzed tandem aziridination and intramolecular ring-opening of allylic carbamates and homoallylic sulfamates with suitably positioned hydroxyl groups has been effectively used for the stereoselective synthesis of functionalized tetrahydrofurans (five-membered rings). rsc.orgresearchgate.net

This reaction proceeds via the formation of a rhodium nitrenoid, which undergoes intramolecular aziridination of the alkene. The resulting strained aziridine (B145994) is then immediately opened by the tethered hydroxyl group to furnish the cyclic ether. It is conceivable that by extending the tether between the alkene and the hydroxyl group, this methodology could be adapted for the synthesis of the seven-membered 1,4-oxazepane ring system, although this remains an area for further investigation.

| Substrate Type | Catalyst | Oxidant | Product Type | Ring Size | Ref. |

| Allylic Carbamate | Rh₂(OAc)₄ | PhI(OAc)₂ | Tetrahydrofuran | 5 | rsc.orgresearchgate.net |

| Homoallylic Sulfamate | Rh₂(esp)₂ | PhI(OAc)₂ | Tetrahydrofuran | 5 | rsc.orgresearchgate.net |

| Table 4: Analogous Rhodium(II)-Catalyzed Tandem Aziridination and Intramolecular Ring-Opening. |

Cycloaddition Reactions Involving Azophosphines for Seven-Membered Heterocycles

The synthesis of seven-membered heterocycles represents a significant area of research in organic chemistry. While direct cycloaddition reactions involving azophosphines to form 1,4-oxazepanes are not extensively documented, the methodology developed for analogous P/N heterocycles provides a valuable strategic framework. Research into the synthesis of 1,2,5-diazaphosphepines from azophosphines has elucidated a mechanism that may be conceptually applicable.

This process is not a concerted cycloaddition but rather a stepwise mechanism. It begins with the formation of a five-membered ring, which then undergoes a ring expansion to yield the final seven-membered heterocycle. Computational and experimental studies have supported this stepwise pathway. A key advantage of this method is the potential for regioselectivity when asymmetric alkynes are used as substrates. Furthermore, the reaction can be influenced by Lewis acids; for instance, B(C₆F₅)₃ can either catalyze the formation of the seven-membered ring or trap a key reaction intermediate, depending on the substituents on the azophosphine.

N-Propargylamine-Initiated Cyclizations to 1,4-Oxazepane Cores

N-Propargylamines are highly versatile building blocks in organic synthesis, valued for their ability to be transformed into a wide array of significant N-heterocycles. Their use in synthesizing 1,4-oxazepane cores has gained attention due to high atom economy and the potential for shorter, more efficient synthetic routes.

This strategy typically involves an intramolecular cyclization reaction. The propargylamine (B41283) moiety, which contains a nucleophilic nitrogen and an electrophilic triple bond, can be induced to cyclize with a tethered oxygen nucleophile. The specific conditions and catalysts employed can vary, but the overarching goal is to facilitate the intramolecular attack of the oxygen atom onto the alkyne, followed by subsequent transformations to yield the stable seven-membered 1,4-oxazepane ring. Mechanistic considerations are crucial, as the reaction pathway can be tailored to control stereochemistry and substituent patterns on the final heterocyclic core.

Sulfilimine-Enabled Divergent Syntheses with Alkenes for N-Heterocycles, including Oxazepanes

A modern and powerful strategy for the synthesis of N-heterocycles involves the use of bifunctional sulfilimines in reactions with alkenes. d-nb.inforesearchgate.netspringernature.com This method, driven by photoredox catalysis, provides a divergent and modular approach to a variety of heterocycles, including five-, six-, and seven-membered rings like oxazepanes. d-nb.inforesearchgate.net

The core of this methodology is a radical-polar crossover annulation process. d-nb.inforesearchgate.net A nitrogen-centered radical is generated from the sulfilimine precursor under photocatalytic conditions. This radical then adds to an alkene, and the resulting carbon-centered radical is oxidized. This step facilitates an intramolecular nucleophilic attack by a pendant nucleophile (such as a hydroxyl group) that is part of the original sulfilimine reagent. d-nb.info This sequence allows for the construction of the heterocyclic ring in a single step.

One of the significant advantages of this approach is its modularity. springernature.com Structurally diverse sulfilimines can be synthesized easily, which in turn allows for the creation of a wide range of N-heterocycle products with varied substituents and ring sizes, all under the same general reaction conditions. springernature.comnih.gov This method has been successfully applied to produce oxazepanes, demonstrating its utility in constructing these valuable seven-membered scaffolds. springernature.comresearchgate.net

Synthesis via Functional Group Transformations and Precursor Derivations

Derivations from Amino Acid Precursors (e.g., Homoserine, Serine)

Amino acids serve as excellent chiral starting materials for the synthesis of complex molecules, including 1,4-oxazepane derivatives. The inherent stereochemistry of natural amino acids like L-homoserine and L-serine can be transferred to the target molecule, providing an efficient route to enantiomerically pure heterocycles.

The general strategy involves utilizing the amino and carboxyl groups of the amino acid for ring construction. For instance, the synthesis can proceed through N-alkylation of the amino acid ester, followed by steps that introduce the remaining atoms of the seven-membered ring. A key cyclization step, often a haloetherification, can then be employed to form the oxazepane core. This approach allows for the creation of polysubstituted chiral oxazepanes where the stereocenters are precisely controlled by the starting amino acid. nih.gov

Polymer-Supported Synthetic Routes

To streamline the synthesis of 1,4-oxazepane libraries and facilitate purification, polymer-supported methodologies have been developed. These routes often utilize homoserine as the chiral precursor, which is immobilized on a solid support like Wang resin.

A typical sequence begins with the immobilization of a protected homoserine derivative, such as Fmoc-HSe(TBDMS)-OH, onto the resin. researchgate.net The resin-bound amino acid then undergoes a series of reactions, including N-sulfonylation and N-alkylation with reagents like 2-bromoacetophenones to build the backbone of the target molecule. researchgate.netrsc.org The final and most critical step is the cleavage from the polymer support, which concurrently induces cyclization. The choice of cleavage cocktail is paramount and dictates the final product structure.

Cleavage with trifluoroacetic acid (TFA) alone typically leads to the removal of the silyl (B83357) protecting group, followed by a spontaneous intramolecular lactonization. researchgate.netrsc.org In contrast, using a cleavage mixture containing TFA and a reducing agent like triethylsilane (TFA/Et₃SiH) facilitates the reductive cleavage of the ether linkage and subsequent cyclization to form the desired 1,4-oxazepane ring system. researchgate.netrsc.org This divergent outcome based on cleavage conditions highlights the flexibility of the solid-phase approach.

Chiral Pool Synthesis Approaches

Chiral pool synthesis is a powerful strategy that leverages readily available, enantiomerically pure natural products as starting materials. Amino acids and their derivatives, such as amino alcohols, are prime candidates for this approach in the synthesis of chiral 1,4-oxazepanes. nih.gov

In this context, the synthesis is designed so that one or more of the stereocenters in the final oxazepane product are "borrowed" directly from the chiral starting material. nih.gov For example, enantiopure amino alcohols derived from natural amino acids like serine or threonine can be used. These precursors are subjected to a sequence of reactions, such as N-alkylation with an appropriate allyl bromide, followed by a key stereo- and regioselective cyclization step, like a 7-endo haloetherification. nih.gov

A significant advantage of this method is that it often obviates the need for protecting groups on the alcohol functionality, leading to a more step-economical and "green" synthesis. By starting with a molecule of known absolute configuration, the chirality is maintained throughout the reaction sequence, ensuring the final 1,4-oxazepane is also enantiopure. nih.gov

Reactions Involving Schiff Bases and Anhydrides

A prevalent method for synthesizing the seven-membered 1,3-oxazepine ring, an analogue of the 1,4-oxazepane system, involves the cycloaddition reaction between Schiff bases and cyclic anhydrides. echemcom.comresearchgate.net This approach typically involves a two-step process: the formation of a Schiff base (or imine) followed by its reaction with an anhydride to induce ring closure.

The initial step is the condensation of an amine with an aldehyde or ketone, often catalyzed by a few drops of glacial acetic acid in a solvent like absolute ethanol. jmchemsci.com The resulting Schiff base, which contains an azomethine group (-C=N-), is then subjected to a [2+5] cycloaddition reaction with a cyclic anhydride such as maleic, phthalic, or succinic anhydride. researchgate.net The reaction is typically carried out in a dry, non-polar solvent like benzene or tetrahydrofuran (THF) under reflux conditions for several hours. jmchemsci.com

The use of different anhydrides leads to variations in the final oxazepane structure. For instance, reacting Schiff bases with succinic anhydride yields 1,3-oxazepane-4,7-dione derivatives, while maleic or phthalic anhydride results in the corresponding unsaturated 1,3-oxazepine-4,7-dione structures.

The general mechanism involves the nucleophilic attack of the imine nitrogen on one of the carbonyl carbons of the anhydride, followed by ring opening of the anhydride. Subsequent cyclization and dehydration lead to the formation of the seven-membered heterocyclic ring. The specific conditions, such as reaction time and temperature, can be optimized to improve yields. For example, reactions with succinic anhydride may require heating at 70°C for 6 hours, whereas reactions with maleic or phthalic anhydride might proceed at 75°C for 7 hours.

| Schiff Base Precursors | Anhydride | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes + o-Tolidine | Succinic Anhydride | Dry Benzene | 70°C, 6 hrs | bis-1,3-oxazepane-4,7-dione | |

| Aromatic Aldehydes + o-Tolidine | Maleic Anhydride | Dry Benzene | 75°C, 7 hrs | bis-1,3-oxazepine-4,7-dione | |

| Aromatic Aldehydes + o-Tolidine | Phthalic Anhydride | Dry Benzene | 75°C, 7 hrs | bis-1,3-oxazepine-4,7-dione | |

| Amic Acid from Amino Schiff Base + Maleic Anhydride | Various Cyclic Anhydrides | THF | Reflux, 14-16 hrs | 1,3-oxazepine derivatives | jmchemsci.com |

| Hydrazones (Schiff Bases) | Phthalic Anhydride | Dry Benzene | Not specified | 1,3-oxazepine derivatives | researchgate.net |

Cyclization of Aminoalcohols with Halomethyl Precursors (e.g., Epichlorohydrin)

The synthesis of the 1,4-oxazepane ring can be achieved through the cyclization of aminoalcohols with precursors containing a reactive halomethyl group, such as epichlorohydrin (B41342). This method builds the heterocyclic ring by forming C-O and C-N bonds in a sequential or one-pot process.

A typical synthetic route involves the initial reaction of a suitable starting material with epichlorohydrin to introduce an oxirane ring, which can then be opened by an amine to form an aminoalcohol intermediate. Subsequent intramolecular cyclization yields the desired heterocyclic structure. For example, a phenol (B47542) derivative can be reacted with epichlorohydrin in the presence of a base like sodium methoxide (B1231860) in DMF. researchgate.net The resulting epoxide intermediate is then treated with an amine (e.g., isopropylamine (B41738) or tert-butylamine) in a solvent like benzene at elevated temperatures (90°C). researchgate.net This step opens the epoxide ring to form a vicinal aminoalcohol, which contains the necessary functionalities for the final ring closure.

An alternative strategy for forming cyclic amines from aminoalcohols involves a one-pot cyclodehydration transformation. orgsyn.org In this approach, the aminoalcohol is first treated with a reagent like thionyl chloride (SOCl₂) to convert the hydroxyl group into a better leaving group, forming a chloroamine intermediate in situ. orgsyn.org The subsequent addition of a base, such as sodium hydroxide, promotes an intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the chlorine, leading to the formation of the cyclic amine. orgsyn.org While this has been demonstrated for the synthesis of smaller rings like indolines, the principle can be adapted for the formation of larger rings like 1,4-oxazepane, provided the substrate is appropriately designed.

Intramolecular Wittig Reaction for 1,4-Oxazine Derivatives (Related Cyclic Systems)

The intramolecular Wittig reaction is a powerful method for the synthesis of unsaturated heterocyclic compounds. arkat-usa.org While not directly reported for this compound, this methodology has been successfully applied to construct related 1,4-oxazine derivatives, demonstrating its potential for forming rings containing both oxygen and nitrogen. arkat-usa.org

This synthetic route can be initiated by the reaction between a phosphine (B1218219) derivative (e.g., triphenylphosphine), an acetylenic ester (e.g., dialkyl acetylenedicarboxylates), and a nitroso compound. arkat-usa.org The reaction proceeds through a reactive 1:1 intermediate formed between the phosphine and the acetylenic ester. Protonation of this intermediate by the nitroso compound leads to the formation of a vinylphosphonium salt. arkat-usa.org This salt then undergoes an intramolecular Wittig reaction, where the nucleophilic oxygen of the nitroso group attacks the electrophilic phosphorus atom, ultimately leading to the cyclization and formation of the 1,4-oxazine ring with the extrusion of triphenylphosphine (B44618) oxide. arkat-usa.org

A key advantage of this method is that it often proceeds under mild and neutral conditions without the need for a catalyst. arkat-usa.org The starting materials can be mixed together, providing an efficient and economical pathway to the desired heterocyclic products in good yields. arkat-usa.org The versatility of the Wittig reaction and its intramolecular variants makes it a valuable tool for constructing various heterocyclic scaffolds. nih.govorganic-chemistry.org

Catalytic Cyclization of 6-Methyl-1,4-oxazepane-2,5-dione (Specific to this compound Precursors)

The synthesis of the 1,4-oxazepane-2,5-dione core, a key precursor for this compound, presents significant challenges due to the inherent properties of the seven-membered ring. researchgate.net This structure contains both a labile lactone and a carboxylic amide, which has a strong preference for a trans-conformation, making ring closure difficult. researchgate.net

Research into the synthesis of natural products like serratin, which contains this heterocyclic core, has shed light on effective cyclization strategies. researchgate.net Direct cyclization of N-acyl amino acids often fails to produce the desired seven-membered ring. Consequently, the use of N-protecting groups has been evaluated to facilitate the ring-closure reaction. The use of a removable p-methoxybenzyl (PMB) group, for example, has enabled the synthesis of an N-unsubstituted 1,4-oxazepane-2,5-dione. researchgate.net

Catalysis can play a crucial role in promoting this challenging cyclization. For the ring closure of intermediate epoxyamides to form 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones, scandium(III) triflate (Sc(OTf)₃) has been identified as a highly efficient catalyst. researchgate.net In a related context, Brønsted acids like silica-supported perchloric acid (HClO₄) have been used to catalyze the intramolecular cyclization of N-Cbz-protected diazoketones to form 1,3-oxazinane-2,5-diones, which are six-membered ring analogues. frontiersin.org This catalytic approach proceeds under mild, metal-free conditions and offers a practical route for constructing such heterocyclic diones. frontiersin.org The mechanism involves the protonation of the diazo compound, followed by an intramolecular nucleophilic attack from a carboxyl group to release nitrogen gas and form the cyclic product. frontiersin.org These catalytic strategies highlight potential pathways for efficiently forming the 1,4-oxazepane-2,5-dione ring system.

Stereochemical Control and Asymmetric Synthesis of 2 Methyl 1,4 Oxazepane Systems

Enantioselective and Diastereoselective Synthetic Strategies

The construction of the seven-membered 1,4-oxazepane (B1358080) ring with control over its stereochemistry presents a significant synthetic challenge due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. nih.govnih.gov Nevertheless, various strategies have been devised to overcome these hurdles, leading to the successful synthesis of enantioenriched and diastereomerically pure 2-methyl-1,4-oxazepane derivatives.

Chiral Pool Approaches to Enantiopure Oxazepane Derivatives

One of the most straightforward and effective methods for obtaining enantiopure compounds is to start from readily available chiral molecules, a strategy known as the chiral pool approach. This methodology leverages the inherent stereochemistry of natural products, such as amino acids and carbohydrates, to introduce stereogenic centers into the target molecule. acs.org

In the context of this compound synthesis, chiral amino alcohols serve as valuable starting materials. For instance, enantiopure amino alcohols can be utilized to introduce one or two stereocenters into the oxazepane framework. acs.org A notable example involves a three-step synthesis of chiral polysubstituted oxazepanes where the initial stereocenters are derived from the chiral pool, ensuring the final product is enantiopure. acs.org This approach is advantageous as it often avoids the need for chiral resolutions or asymmetric catalysts in the initial steps.

Another application of the chiral pool is the synthesis of chiral 1,4-oxazepane-5-carboxylic acids starting from polymer-supported homoserine. rsc.orgnih.gov In this method, Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin is subjected to a series of reactions, including N-alkylation and subsequent cleavage from the support. rsc.orgnih.gov Depending on the cleavage conditions, either lactonization or the formation of 1,4-oxazepane derivatives as a mixture of diastereomers can be achieved. rsc.orgnih.gov This strategy highlights the utility of amino acids in providing the stereochemical foundation for the oxazepane ring.

Diastereoselective Reductive Etherification for Substituted Oxazepanes

Intramolecular reductive etherification has emerged as a powerful tool for the stereoselective synthesis of substituted 1,4-oxazepane derivatives. semanticscholar.org This strategy typically involves the cyclization of a linear precursor containing both an alcohol and a reducible functional group, such as an imine or an enamine, which upon reduction and subsequent etherification, forms the seven-membered ring. The diastereoselectivity of the reaction is controlled by the existing stereocenters in the precursor, which direct the formation of new stereocenters during the cyclization process. semanticscholar.org

A facile and general strategy has been developed for the stereoselective synthesis of substituted 1,4-oxazepanes through such an intramolecular reductive etherification reaction. semanticscholar.org This method has proven to be effective in constructing the oxazepane core with good control over the relative stereochemistry of the substituents.

Control of Stereochemistry in Seven-Membered Ring Formation

The formation of a seven-membered ring is often challenging, and controlling the stereochemistry during this process requires careful consideration of the reaction mechanism and the conformational preferences of the transition state. nih.govsemanticscholar.orgchemrxiv.org Several strategies have been employed to achieve stereocontrol in the synthesis of oxazepanes and related seven-membered heterocycles.

One effective method is the use of a regio- and stereoselective 7-endo cyclization through haloetherification. acs.orgnih.gov In this approach, the stereochemistry of the starting material, often an unsaturated amino alcohol, dictates the stereochemical outcome of the cyclization. acs.orgnih.gov Computational and experimental studies have shown that the stereoselectivity is primarily controlled by the conformation of the substrate, which influences the facial selectivity of the initial halonium ion formation. acs.orgnih.gov This method has been successfully applied to the synthesis of tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent regio- and stereoselectivities. nih.gov

Furthermore, the choice of protecting groups can have a significant impact on the stereochemical outcome. For instance, the use of a nosyl protecting group has been observed to unexpectedly increase the selectivity in certain haloetherification reactions. acs.org The stereochemistry of double bonds within the acyclic precursor is also crucial, as it is often transferred to the final product, indicating that the cyclization proceeds without scrambling of the alkene geometry. acs.org

Chiral Oxazepane Derivatives as Ligands in Asymmetric Catalysis

The development of chiral ligands is of paramount importance in asymmetric catalysis, where the ligand is responsible for transferring stereochemical information from the catalyst to the substrate. nih.gov Chiral heterocyclic scaffolds have been extensively explored for this purpose, and chiral this compound derivatives represent a promising, yet less explored, class of potential ligands.

Design Principles for Oxazepane-Based Chiral Ligands

The design of an effective chiral ligand is a complex task that requires a deep understanding of the catalytic cycle and the non-covalent interactions that govern the enantiodiscrimination step. nih.gov While C2-symmetric ligands have historically dominated the field, non-symmetrical modular P,N-ligands have gained increasing attention due to their successful application in a variety of metal-catalyzed reactions. nih.govutexas.edu

For oxazepane-based ligands, the inherent chirality of the this compound core can be exploited to create a chiral environment around a metal center. The nitrogen and oxygen atoms of the oxazepane ring can act as coordinating sites, or the ring can serve as a scaffold to which other donor atoms, such as phosphorus or sulfur, are attached. The methyl group at the C2 position provides a key stereogenic center that can influence the conformation of the resulting metal-ligand complex.

Key design principles for oxazepane-based chiral ligands would include:

Modularity: The ability to easily modify the substituents on the oxazepane ring and the coordinating atoms would allow for the fine-tuning of the ligand's steric and electronic properties.

Rigidity: A conformationally well-defined ligand backbone is often crucial for achieving high enantioselectivity. The seven-membered ring of the oxazepane provides a degree of conformational flexibility that could be either beneficial or detrimental, depending on the specific application.

Chelation: The ability of the ligand to form a stable chelate with the metal center is essential for its function. The 1,4-disposition of the nitrogen and oxygen atoms in the oxazepane ring could facilitate bidentate coordination, or the nitrogen atom could be part of a larger chelating system.

The synthesis of chiral 1,4-diphenylphosphines with a 1,4-dioxane (B91453) backbone derived from tartrates provides a relevant precedent for the design of ligands with heterocyclic cores. nih.gov These C2-symmetric ligands have demonstrated high efficiency in asymmetric hydrogenation reactions, highlighting the potential of incorporating heteroatoms within the ligand scaffold to influence catalytic activity and selectivity. nih.gov

Application in Transition Metal-Catalyzed Asymmetric Transformations

While the application of this compound derivatives as primary ligands in asymmetric catalysis is not yet widely reported, their structural features suggest potential utility in a range of transition metal-catalyzed reactions. Chiral ligands based on other heterocyclic systems, such as oxazolines (PHOX ligands) and dioxanes, have been successfully employed in reactions like the Heck reaction, allylic substitution, and hydrogenation. nih.govnih.govnih.gov

Based on these precedents, chiral oxazepane-based ligands could potentially be applied in:

Asymmetric Hydrogenation: Rhodium and ruthenium complexes of chiral phosphine (B1218219) ligands are highly effective for the enantioselective hydrogenation of various unsaturated substrates. nih.gov An oxazepane-phosphine hybrid ligand could offer a unique steric and electronic environment for this transformation.

Asymmetric Heck Reaction: Palladium complexes with chiral phosphine-oxazoline (PHOX) ligands have shown great promise in the asymmetric arylation of olefins. nih.gov A P,N-ligand incorporating a chiral oxazepane moiety could be a viable alternative.

Asymmetric Allylic Alkylation: Palladium-catalyzed allylic substitution is a powerful C-C bond-forming reaction, and the enantioselectivity is highly dependent on the chiral ligand. nih.gov The modular nature of potential oxazepane-based ligands would be advantageous for optimizing this reaction.

Asymmetric Friedel-Crafts Alkylation: Copper(II) complexes with chiral bis(oxazolinyl)thiophene ligands have been used for the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes. nih.gov This demonstrates the utility of chiral heterocyclic ligands in Lewis acid catalysis.

The development and testing of chiral this compound derivatives as ligands in these and other asymmetric transformations is a promising area for future research. The ability to synthesize these compounds with high stereochemical purity, as discussed in the preceding sections, is a critical first step towards unlocking their potential in asymmetric catalysis.

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 1,4 Oxazepane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 2-Methyl-1,4-oxazepane in solution. Analysis of one- and two-dimensional NMR spectra provides definitive information on the carbon-hydrogen framework and the connectivity of atoms.

While specific experimental spectral data for this compound is not extensively published in peer-reviewed literature, the expected ¹H and ¹³C NMR chemical shifts and coupling patterns can be predicted based on the known effects of nitrogen and oxygen heteroatoms in similar aliphatic systems.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to the 13 unique protons in the molecule. The protons on carbons adjacent to the heteroatoms (C2, C3, C5, and C7) are anticipated to be deshielded and thus appear at a lower field (higher ppm) compared to typical alkane protons. The methyl group at the C2 position would appear as a doublet, coupled to the single proton at C2. The signal for the N-H proton is expected to be a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to molecular symmetry, six distinct carbon signals are expected. The carbons bonded to the electronegative oxygen and nitrogen atoms (C2, C3, C5, C7) will resonate at a lower field compared to the other methylene (B1212753) carbons (C6). The methyl carbon (C8) is expected to appear at the highest field (lowest ppm).

Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Interactive Data Table: Predicted ¹H NMR Signals| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ (C2) | 1.0 - 1.2 | Doublet (d) |

| H (C2) | 3.0 - 3.3 | Multiplet (m) |

| CH₂ (C3) | 2.7 - 3.0 | Multiplet (m) |

| CH₂ (C5) | 3.6 - 3.9 | Multiplet (m) |

| CH₂ (C6) | 1.7 - 2.0 | Multiplet (m) |

| CH₂ (C7) | 3.7 - 4.0 | Multiplet (m) |

Interactive Data Table: Predicted ¹³C NMR Signals

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 55 - 65 |

| C3 | 50 - 60 |

| C5 | 70 - 80 |

| C6 | 25 - 35 |

| C7 | 75 - 85 |

| CH₃ | 15 - 25 |

To confirm the atomic connectivity and spatial arrangement, a series of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. Cross-peaks would be observed between adjacent protons, for instance, between the C2-H proton and the protons of the C3 methylene group, as well as the C2-methyl protons. This allows for the tracing of the entire spin-spin coupling network throughout the molecule.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This would definitively assign each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close in space, even if they are not directly bonded. NOESY data would be critical for determining the three-dimensional structure and preferred conformation of the seven-membered ring.

The combined data from 1D and 2D NMR experiments allows for the complete elucidation of the planar structure of this compound. The COSY and HMBC correlations would be used to piece together the sequence of atoms, confirming the C-C-N-C-C-O-C ring structure with the methyl group attached to C2.

For stereochemical assignment, since C2 is a chiral center, NOESY is particularly important. By observing through-space correlations, the relative orientation of the methyl group with respect to the protons on the oxazepane ring can be determined, which helps in assigning the relative stereochemistry and understanding the conformational preferences of the flexible seven-membered ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characteristics

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Expected IR Absorption Bands for this compound Interactive Data Table: Predicted IR Peaks

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Broad |

| C-H Stretch | Alkane (CH, CH₂, CH₃) | 2850 - 2960 | Strong |

| C-O Stretch | Aliphatic Ether | 1070 - 1150 | Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |

The presence of a broad peak in the 3300-3500 cm⁻¹ region would indicate the N-H stretching of the secondary amine. Strong, sharp peaks between 2850 and 2960 cm⁻¹ are characteristic of C-H stretching vibrations of the methyl and methylene groups. A strong absorption band in the 1070-1150 cm⁻¹ range would be indicative of the C-O-C ether linkage, a key feature of the oxazepane ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental formula of a compound and can offer structural clues based on its fragmentation pattern.

The molecular formula of this compound is C₆H₁₃NO. chemspider.com The calculated monoisotopic mass is 115.0997 Da, and the average molecular weight is 115.17 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 115. As nitrogen-containing compounds often follow the "nitrogen rule," the odd nominal molecular mass is consistent with the presence of a single nitrogen atom.

The fragmentation of this compound would likely be directed by the two heteroatoms. Key fragmentation pathways for cyclic amines and ethers include alpha-cleavage (cleavage of a bond adjacent to the heteroatom). miamioh.eduuga.eduwikipedia.org

Plausible Fragmentation Pathways:

Loss of the methyl group: Cleavage of the C2-CH₃ bond would result in a fragment at m/z 100 (M-15).

Alpha-cleavage adjacent to Nitrogen: Cleavage of the C2-C3 or C7-N bond can lead to ring-opening and subsequent fragmentation, producing characteristic iminium ions. For example, cleavage of the C6-C7 bond followed by the C2-C3 bond could lead to stable fragments.

Alpha-cleavage adjacent to Oxygen: Ring cleavage can also be initiated at the bonds adjacent to the ether oxygen. uga.edu

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 114 | [C₆H₁₂NO]⁺ | Loss of H radical (M-1) |

| 100 | [C₅H₁₀NO]⁺ | Loss of methyl radical (M-15) |

| 86 | [C₄H₈NO]⁺ | Loss of ethyl radical |

| 70 | [C₄H₈N]⁺ | Ring cleavage fragment |

Elemental Composition Analysis (e.g., Carbon, Hydrogen, Nitrogen Microanalysis)

Elemental analysis provides the mass percentages of the constituent elements in a compound, which is used to determine its empirical formula and confirm its molecular formula. For this compound (C₆H₁₃NO), the theoretical elemental composition can be calculated from its molecular weight (115.17 g/mol ).

Interactive Data Table: Elemental Composition of C₆H₁₃NO

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 62.57% |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 11.38% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 12.16% |

Experimental results from a CHN (Carbon, Hydrogen, Nitrogen) analyzer that closely match these calculated percentages would serve to confirm the elemental composition and purity of the synthesized compound.

Computational Chemistry and Conformational Analysis of 2 Methyl 1,4 Oxazepane

Theoretical Investigation of Ring Conformations

The seven-membered ring of 2-Methyl-1,4-oxazepane is not planar and can adopt a variety of shapes, or conformations. Understanding these conformations is key to comprehending the molecule's properties.

Seven-membered rings, such as the one in this compound, are known for their significant conformational flexibility. Unlike smaller rings that are more rigid, these larger rings can exist in several low-energy shapes, often referred to as a conformational ensemble. The most common conformations for such rings are the chair, boat, and twist-boat forms. The presence of a methyl group and heteroatoms (oxygen and nitrogen) in the this compound ring influences which of these conformations is the most stable. The interactions between the atoms in the ring, such as bond stretching, angle bending, and torsional strain, as well as interactions between atoms that are not directly bonded, all play a role in determining the preferred three-dimensional structure.

To identify the most stable conformations of this compound, computational chemists use a technique called energy minimization. This process involves starting with an initial guess for the molecule's geometry and then systematically adjusting the positions of the atoms to find the arrangement with the lowest possible energy. By performing this search starting from various initial geometries, a collection of stable conformations, known as a conformational ensemble, can be generated. The relative energies of these conformations indicate their relative populations at a given temperature, with the lowest-energy conformation being the most abundant.

Table 1: Theoretical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair | 0.00 | C2-N1-C7-C6: -65.4, O4-C5-C6-C7: 70.2 |

| Twist-Chair | 1.25 | C2-N1-C7-C6: -45.8, O4-C5-C6-C7: 55.9 |

| Boat | 3.50 | C2-N1-C7-C6: 0.5, O4-C5-C6-C7: 1.2 |

| Twist-Boat | 2.80 | C2-N1-C7-C6: 25.3, O4-C5-C6-C7: -30.1 |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic systems.

Quantum Chemical Modeling and Electronic Structure Analysis

Quantum chemical modeling allows for a detailed examination of the electronic structure of this compound, providing insights into its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can map out the electron density, which is the probability of finding an electron at a particular point in space. This information is vital for predicting how the molecule will react with other chemical species. The distribution of electrons can highlight regions of the molecule that are electron-rich (and therefore likely to act as nucleophiles) and regions that are electron-poor (electrophilic sites).

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the oxygen and nitrogen atoms, indicating these are regions of high electron density and are susceptible to attack by electrophiles. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those attached to the nitrogen and the methyl group.

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions, such as hydrogen bonds and van der Waals forces, within a molecule and between molecules. For this compound, RDG analysis could reveal intramolecular hydrogen bonding, which would contribute to the stability of certain conformations.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in a given region of a molecule. ELF analysis for this compound would show areas of high electron localization corresponding to covalent bonds and lone pairs of electrons on the oxygen and nitrogen atoms. This detailed picture of electron distribution complements the insights gained from MEP analysis and helps in understanding the molecule's chemical behavior.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| Dipole Moment (Debye) | 2.15 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 8.0 |

Note: The data in this table is illustrative and based on typical DFT calculation results for similar molecules.

Mechanistic Insights from Computational Studies

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions at a molecular level. For the formation of the 1,4-oxazepane (B1358080) ring system, these studies can map out potential energy surfaces, identify intermediates, and characterize the transition states that govern the reaction pathways.

The formation of the 1,4-oxazepane ring, a seven-membered heterocycle, can be approached through various synthetic strategies, with intramolecular cyclization being a common method. Computational studies on analogous systems, such as the formation of pyrazolo nih.govsemanticscholar.orgoxazepines, have demonstrated the crucial role of catalysts and substituent electronic effects in directing the cyclization pathway. nih.gov For instance, gold-catalyzed reactions have been shown to proceed through either a 7-endo-dig or a 6-exo-dig cyclization, with the regioselectivity being highly dependent on the electronic properties of the substituents on the starting material. nih.gov

Transition state calculations are a cornerstone of mechanistic computational studies, allowing for the determination of activation energies and the prediction of reaction feasibility and selectivity. e3s-conferences.org In the context of forming a 1,4-oxazepane ring, a key step often involves the intramolecular cyclization of an amino alcohol derivative. The transition state for such a cyclization would involve a specific geometric arrangement of the reacting atoms, and its energy relative to the starting materials dictates the reaction rate. While specific transition state structures for this compound formation are not documented, studies on similar ring closures highlight the energetic favorability of certain conformations, such as chair-like or boat-like transition states, which minimize steric hindrance and electronic repulsion. e3s-conferences.org

The general mechanism for the acid-catalyzed intramolecular cyclization of an N-substituted amino alcohol to form a 1,4-oxazepane ring can be conceptualized as follows:

Protonation of the hydroxyl group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by an acid catalyst, forming a good leaving group (water).

Nucleophilic attack: The lone pair of electrons on the nitrogen atom then acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group.

Transition State: This nucleophilic attack proceeds through a high-energy transition state where the N-C bond is partially formed and the C-O bond is partially broken. The geometry of this transition state is critical in determining the stereochemical outcome of the reaction.

Deprotonation: Finally, a base (which could be the solvent or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom, yielding the final 1,4-oxazepane ring and regenerating the acid catalyst.

Computational modeling of this process for this compound would involve calculating the energies of the reactants, intermediates, transition states, and products to construct a detailed reaction energy profile. This profile would reveal the rate-determining step and provide insights into how factors like the methyl substituent and solvent affect the reaction kinetics and thermodynamics.

| Reaction Step | Description | Key Computational Insight |

| 1. Protonation | The hydroxyl group of the amino alcohol precursor is protonated. | Calculation of proton affinity and pKa values. |

| 2. Cyclization | Intramolecular nucleophilic attack of the nitrogen on the carbon bearing the leaving group. | Identification and energy calculation of the transition state. |

| 3. Deprotonation | Removal of a proton from the nitrogen to yield the final product. | Determination of the overall reaction thermodynamics. |

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic conformational behavior of molecules over time. For a flexible seven-membered ring system like this compound, MD simulations can provide a detailed picture of the various accessible conformations and the transitions between them. The conformational landscape of seven-membered rings is known to be complex, with multiple low-energy conformations such as chairs, twist-chairs, boats, and twist-boats being possible. researchgate.net

An MD simulation of this compound would typically involve the following steps:

System Setup: A model of the this compound molecule is placed in a simulation box, often solvated with a chosen solvent (e.g., water) to mimic experimental conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates, is applied. This force field governs the interactions between atoms.

Simulation Run: Newton's equations of motion are solved iteratively for each atom in the system, generating a trajectory that describes the positions and velocities of the atoms over time.

Analysis: The resulting trajectory is analyzed to extract information about the conformational preferences, ring-puckering parameters, and the kinetics of conformational interconversions.

From such simulations, one could generate a potential energy surface that maps the stable conformations and the energy barriers separating them. The presence of the methyl group at the 2-position would be expected to influence the conformational equilibrium by introducing steric constraints. For instance, conformations that place the methyl group in a pseudo-equatorial position are likely to be more stable than those with a pseudo-axial orientation to minimize steric clashes.

While specific MD simulation data for this compound is not available, studies on related heterocyclic systems provide valuable insights. For example, computational studies on 1,4-diazepane derivatives have utilized molecular dynamics to understand their interaction with biological targets, revealing how conformational flexibility plays a role in binding affinity. nih.gov

| Conformation | Relative Energy (Hypothetical) | Key Features |

| Twist-Chair | Low | Generally the most stable conformation for seven-membered rings. |

| Chair | Moderate | A higher energy conformation due to eclipsing interactions. |

| Twist-Boat | Moderate | Another accessible low-energy conformation. |

| Boat | High | Typically a high-energy conformation or a transition state. |

Advanced Research Applications of 2 Methyl 1,4 Oxazepane in Chemical Science

Strategic Use as Chiral Building Blocks in Organic Synthesis

The inherent chirality and conformational pre-organization of 2-Methyl-1,4-oxazepane render it an exemplary starting material in stereoselective synthesis. Its seven-membered ring system provides a distinct structural framework that is increasingly exploited by organic chemists to access novel chemical space.

Scaffold Assembly for Diverse Chemical Libraries

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The 1,4-oxazepane (B1358080) core is recognized as a valuable scaffold for creating libraries of structurally diverse, three-dimensional molecules. These scaffolds are particularly prized for their sp3-rich character, a feature that often correlates with improved success rates in drug development programs.

Research has demonstrated that spiroacetal scaffolds incorporating 1,4-oxazepane rings are viable starting points for the assembly of extensive compound libraries. chemrxiv.org These scaffolds can be functionalized sequentially at their embedded amine functionalities, allowing for the generation of a wide array of derivatives. chemrxiv.org The resulting library compounds occupy a chemical space similar to that of FDA-approved small-molecule drugs yet are structurally distinct, suggesting they may act on novel biological targets. chemrxiv.org The use of such 3D-rich scaffolds helps to move beyond the flat, aromatic structures that have historically dominated screening collections.

Table 1: Application of Oxazepane Scaffolds in Chemical Library Generation

| Scaffold Type | Synthetic Approach | Key Features | Potential Application |

|---|---|---|---|

| Spiroacetal-bis-oxazepane | Multi-step synthesis from aminoalcohols and epichlorohydrin (B41342) | sp3-rich, conformationally defined | Drug discovery screening libraries chemrxiv.org |

| Substituted 1,4-Oxazepanes | Sequential functionalization of amine groups | Diverse substitution patterns | Exploration of new chemical space chemrxiv.org |

Construction of Constrained Peptidomimetics and Amino Acid Analogues

Peptides are crucial signaling molecules, but their therapeutic use is often hampered by poor metabolic stability and conformational flexibility. To overcome these limitations, chemists incorporate rigid structural motifs to create 'peptidomimetics' that mimic the bioactive conformation of the parent peptide. The 1,4-oxazepane ring is an effective tool for inducing conformational constraints in peptide backbones.

By synthesizing derivatives such as chiral 1,4-oxazepane-5-carboxylic acids, researchers have created novel amino acid analogues. nih.gov The synthesis of these compounds can be achieved from polymer-supported homoserine, yielding 1,4-oxazepane derivatives with two stereocenters. rsc.orgresearchgate.net Incorporating these constrained analogues into a peptide sequence can lock the backbone into a specific secondary structure, such as a turn, which can enhance binding affinity and selectivity for its biological target. researchgate.net The azepane ring, a related seven-membered structure, has also been successfully used to create templates for conformationally constrained peptidomimetics, demonstrating the general utility of this ring size in peptide design. researchgate.net

Versatile Intermediates for Complex Molecule Synthesis

The this compound structure serves not only as a final scaffold but also as a key intermediate in the synthesis of more elaborate molecules. Its functional groups—the secondary amine and the ether linkage—provide handles for a variety of chemical transformations, allowing it to be elaborated into more complex structures.

This versatility is evident in the synthesis of various biologically active compounds where a seven-membered heterocyclic core is required. For instance, related seven-membered heterocycles like tetrahydro-1-benzazepines are crucial intermediates in the scalable synthesis of vasopressin-receptor antagonists such as Conivaptan. researchgate.net Similarly, the development of functionalized 1,4-benzodiazepine (B1214927) derivatives often proceeds through intermediates that establish the core seven-membered ring early in the synthetic sequence. mdpi.com The this compound moiety can be seen as a foundational element upon which intricate molecular architectures are built, leading to compounds with specific and potent biological activities.

Exploration in Functional Materials Science

Beyond its role in medicinal chemistry, the unique physicochemical properties of the 1,4-oxazepane ring are being explored in the field of materials science. Its incorporation into larger molecular assemblies can influence properties such as solubility, thermal stability, and molecular recognition.

Integration into Novel Polymeric Structures

The interface between heterocyclic chemistry and polymer science offers opportunities to create materials with novel properties. A notable application involving the 1,4-oxazepane scaffold is its synthesis using polymer-supported methodologies. Researchers have developed methods for preparing chiral 1,4-oxazepane-5-carboxylic acids starting from homoserine immobilized on a Wang resin. rsc.orgresearchgate.net

In this process, the polymer acts as a solid support that facilitates the reaction sequence and purification. rsc.org Cleavage of the N-phenacyl nitrobenzenesulfonamide intermediate from the resin using a reagent like trifluoroacetic acid with triethylsilane directly yields the cyclized 1,4-oxazepane derivatives. rsc.orgresearchgate.net This approach demonstrates a powerful synergy where polymer chemistry enables the efficient and stereocontrolled synthesis of complex heterocyclic building blocks, which could themselves be monomers for subsequent polymerization or functionalization of materials.

Table 2: Polymer-Supported Synthesis of 1,4-Oxazepane Derivatives

| Starting Material (on support) | Resin Type | Key Reaction Step | Product | Reference |

|---|---|---|---|---|

| Fmoc-HSe(TBDMS)-OH | Wang Resin | TFA/triethylsilane-mediated cleavage and cyclization | Chiral 1,4-oxazepane derivatives | rsc.orgresearchgate.net |

Design of Specialty Chemical Components and Advanced Materials

The 1,4-oxazepane scaffold is a key component in the rational design of specialty chemicals tailored for specific, high-value applications. By modifying the core structure, researchers can fine-tune the electronic and steric properties of the molecule to achieve a desired function.

An example of this is the design of novel telomerase inhibitors. Scientists have synthesized derivatives where the 1,4-oxazepine (B8637140) ring is fused into a larger tetracyclic system, creating 4,5-tetrahydropyrazolo[1,5-d] rsc.orgchemspider.comoxazepine compounds. nih.gov These molecules have shown potent inhibitory activity against telomerase, an enzyme implicated in cancer, demonstrating how the oxazepine core can be a foundational element in the design of targeted therapeutic agents. nih.gov Furthermore, various patents describe 1,4-oxazepane derivatives as monoamine reuptake inhibitors, highlighting their potential use in treating conditions like depression and anxiety. google.com These examples underscore the role of the 1,4-oxazepane motif as a privileged structure in the development of advanced, functional molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-1,4-oxazepane, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclization of precursors like amino alcohols or reductive amination of ketones. For example, chiral 3-prenyl or cinnamyl derivatives can undergo endo-selective cyclization with tosyl groups to form oxazepane cores .

- Data : Yields range from 45% to 51% depending on substituents and catalysts (e.g., 50% yield for (2S,6S,7S)-2,7-diphenyl-6-methyl-4-tosyl-1,4-oxazepane) .

- Key Considerations : Solvent polarity and temperature critically affect regioselectivity. Protic solvents like ethanol favor cyclization over polymerization.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodology :

- NMR : H and C NMR identify ring substituents and stereochemistry. For instance, methyl groups at C2 show distinct singlet peaks at δ 1.2–1.5 ppm .

- HRMS : Confirms molecular weight (e.g., 430.1447 for (2S,6S,7S)-diphenyl derivative) with <2 ppm error .

- Melting Points : Used to assess purity (e.g., 114–115°C for (7S)-2,2-dimethyl-7-phenyl-4-tosyl-1,4-oxazepane) .

Advanced Research Challenges

Q. How can researchers optimize asymmetric synthesis of this compound derivatives for enantioselective biological activity?

- Methodology : Chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) enable enantiocontrol. For example, stereochemical outcomes in 1,3-benzoxazine-derived oxazaphosphepines were confirmed via X-ray crystallography .

- Data Contradictions : Discrepancies in optical rotation values between synthetic batches may arise from residual solvents or competing reaction pathways. Cross-validation with circular dichroism (CD) spectroscopy is recommended .

- Table :

| Derivative | Yield (%) | Enantiomeric Excess (ee) | Method |

|---|---|---|---|

| (7R)-7-Phenyl | 48 | 92% | Chiral HPLC |

| (2R,7R)-Diphenyl | 50 | 85% | X-ray |

Q. What strategies resolve contradictions in spectral data interpretation for oxazepane derivatives?

- Methodology :

- Variable Temperature NMR : Differentiates dynamic rotational isomers (e.g., tosyl group conformers) that cause split peaks at room temperature .

- DFT Calculations : Predict C chemical shifts to validate experimental NMR assignments .

- Case Study : Conflicting H NMR signals for methyl groups in 2,2-dimethyl derivatives were resolved via 2D NOESY, confirming steric hindrance effects .

Q. How does stereochemistry influence the biological activity of this compound derivatives?

- Methodology : Comparative assays using enantiopure samples. For example, (7S)-configured derivatives showed 3× higher antimicrobial activity than (7R)-isomers in Staphylococcus aureus models .

- Mechanistic Insight : Stereochemistry affects binding to chiral biological targets (e.g., enzyme active sites), as seen in similar oxazaphosphepines .

Methodological Guidance

Q. What databases are most reliable for sourcing physicochemical data on this compound?

- Primary Sources :

- PubChem : Provides IUPAC names, InChI keys, and computed spectral data (e.g., InChI=1S/C8H15NO.ClH for hydrochloride salts) .

- CAS Common Chemistry : Curates melting points and synthetic routes under CC-BY-NC 4.0 licensing .

Q. How should researchers design experiments to assess oxidative stress responses using this compound analogs?

- Model Systems : Primary hepatocytes treated with menadione (2-methyl-1,4-naphthoquinone) simulate oxidative stress, with viability assessed via Trypan blue exclusion (>95% purity required) .

- Controls : Include insulin-free conditions to isolate compound-specific effects .

Data Presentation Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.